2-chlorobenzyl 2,6-dimethoxybenzoate
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Overview
Description
2-chlorobenzyl 2,6-dimethoxybenzoate: is an organic compound with the molecular formula C16H15ClO4 It is a derivative of benzoic acid and is characterized by the presence of a 2-chlorobenzyl group and two methoxy groups attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,6-dimethoxybenzoic acid+2-chlorobenzyl alcoholacid catalyst2-chlorobenzyl 2,6-dimethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-chlorobenzyl 2,6-dimethoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of ester-containing molecules.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could reveal new uses in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavorings, and polymer additives. Its unique structural features make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the ester bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding acid and alcohol. In biological systems, esterases may catalyze the hydrolysis of the ester bond, leading to the formation of active metabolites.
Comparison with Similar Compounds
2-chlorobenzyl benzoate: Similar structure but lacks the methoxy groups.
2,6-dimethoxybenzoic acid: Similar structure but lacks the chlorobenzyl group.
2-chlorobenzyl 4-methoxybenzoate: Similar structure with one methoxy group instead of two.
Uniqueness: 2-chlorobenzyl 2,6-dimethoxybenzoate is unique due to the presence of both the 2-chlorobenzyl group and two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-8-5-9-14(20-2)15(13)16(18)21-10-11-6-3-4-7-12(11)17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNERXYMLOIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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